

In-Depth Technical Guide to FD-838: A Spiro-Heterocyclic γ -Lactam Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FD-838

Cat. No.: B15587308

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of **FD-838**, a natural product with promising therapeutic potential. The information is compiled from peer-reviewed scientific literature and presented in a structured format to facilitate research and development efforts.

Molecular Structure and Chemical Properties

FD-838 is a spiro-heterocyclic γ -lactam alkaloid. Its chemical structure is characterized by a complex, fused ring system.

Table 1: Chemical and Physical Properties of **FD-838**

Property	Value	Reference
CAS Number	110341-78-1	[1]
Molecular Formula	C ₂₂ H ₂₁ NO ₇	[1]
Molecular Weight	411.41 g/mol	[1]
Appearance	Pale green powder	[2]
Melting Point	98 to 99°C	[2]
Elemental Analysis	C 64.20%, H 5.36%; N 3.39%	[2]
Solubility	Soluble in chloroform, benzene, methanol, ethanol, acetone, and ethyl acetate; poorly soluble in ethyl ether, n-hexane, and petroleum ether; insoluble in water.	[1] [2]
UV Absorption (in methanol)	252 nm (ϵ 7500), 283 nm (ϵ 4110), 336 nm (ϵ 10007)	[2]

Biological Activity

FD-838 has demonstrated a range of biological activities, including anticancer, antileishmanial, and antifungal properties.

Anticancer Activity

FD-838 has shown moderate cytotoxic activity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of **FD-838**

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	Reference
P388	Murine Leukemia	Moderate Inhibition (Specific IC ₅₀ not provided in abstract)	[1]
HL-60	Human Promyelocytic Leukemia	Moderate Inhibition (Specific IC ₅₀ not provided in abstract)	[1]
MCF-7	Human Breast Adenocarcinoma	15.6	

Antileishmanial Activity

FD-838 has exhibited potent activity against the protozoan parasite *Leishmania donovani*.

Table 3: In Vitro Antileishmanial Activity of **FD-838**

Parasite	Activity Metric	Value	Reference
<i>Leishmania donovani</i>	IC ₅₀ (µg/mL)	0.2	

Antifungal Activity

FD-838 has been shown to inhibit the growth of plant fungal pathogens.

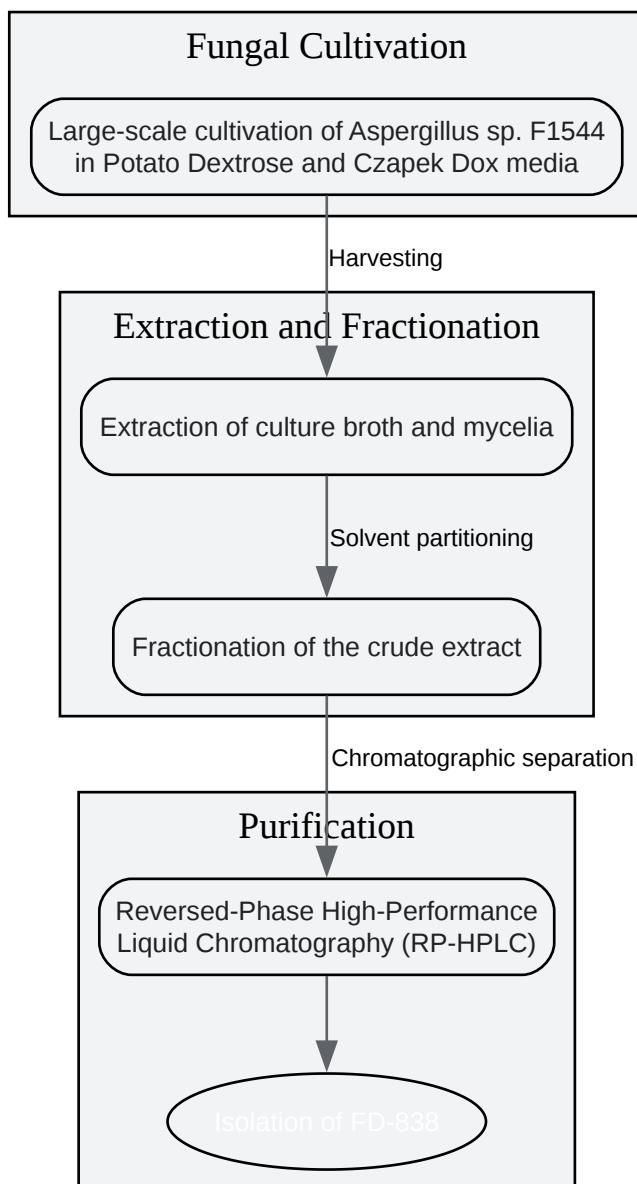
Table 4: In Vitro Antifungal Activity of **FD-838**

Fungal Pathogen	Activity Metric	Value (µM)	Reference
<i>Botrytis cinerea</i>	Minimum Inhibitory Concentration (MIC)	6.25	[1]
<i>Glomerella cingulata</i>	Minimum Inhibitory Concentration (MIC)	6.25	[1]

Experimental Protocols

Isolation of FD-838 from Aspergillus sp. strain F1544

Workflow for the Isolation of FD-838



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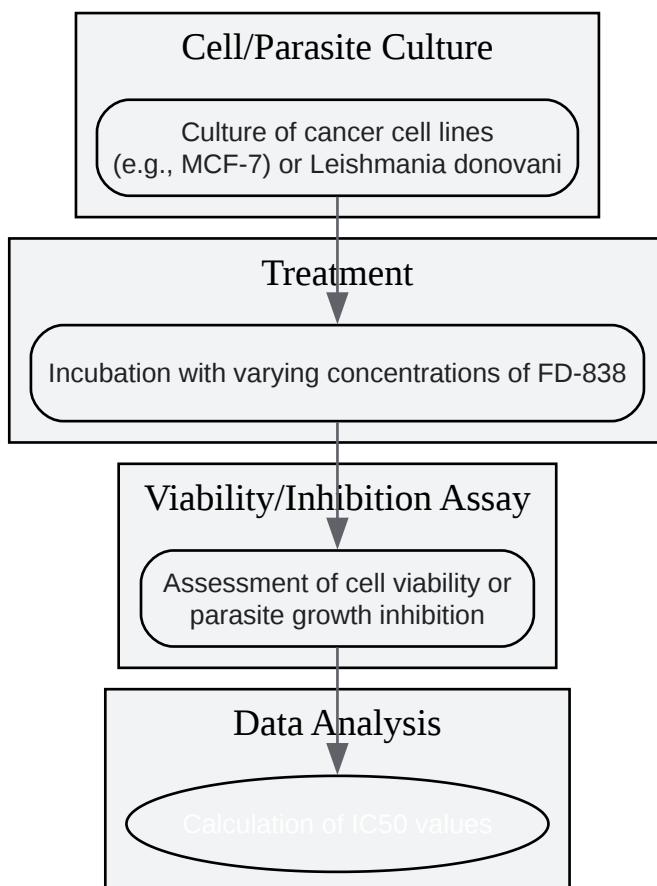
Workflow for the isolation of FD-838 from Aspergillus sp.

The isolation of **FD-838** from the endophytic fungus *Aspergillus* sp. strain F1544 involves large-scale cultivation in Potato Dextrose and Czapek Dox media. The culture broth and mycelia are

then extracted, and the resulting crude extract is fractionated. The final purification of **FD-838** is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Bioactivity Assays

General Workflow for In Vitro Cytotoxicity and Antileishmanial Assays



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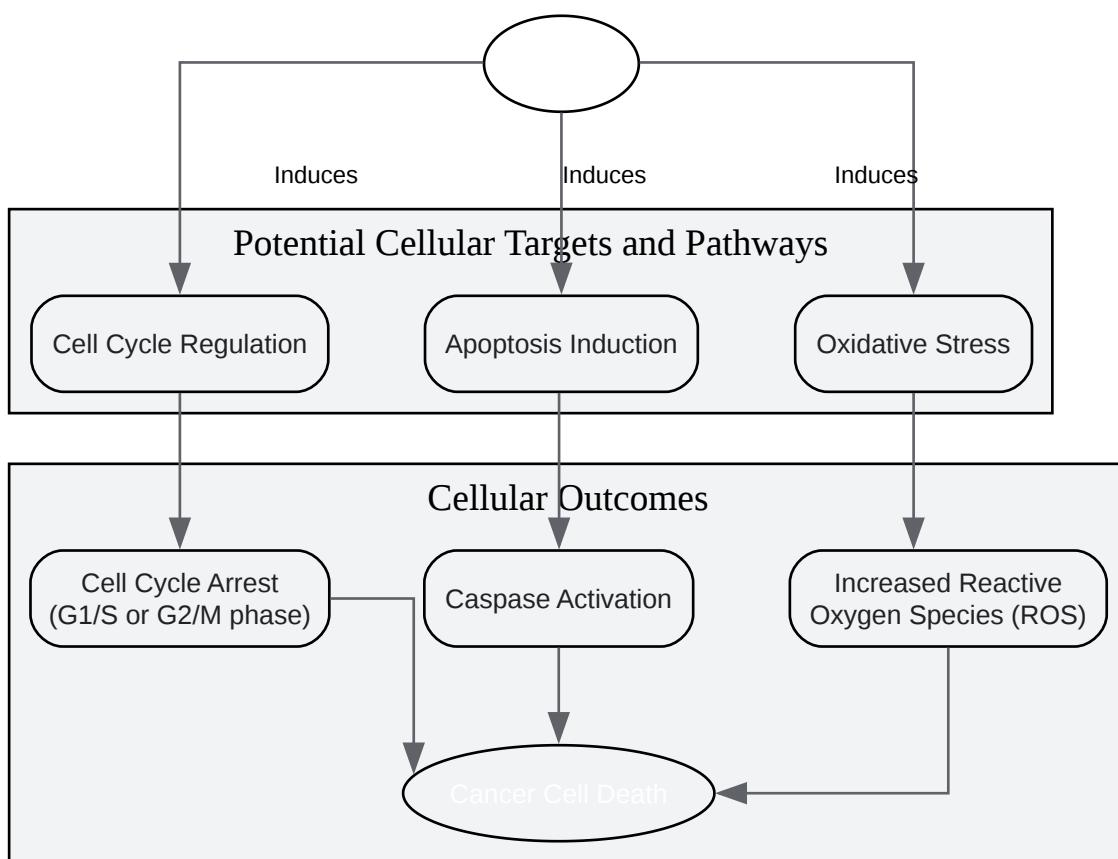
*General workflow for in vitro bioactivity assays of **FD-838**.*

The in vitro anticancer and antileishmanial activities of **FD-838** are typically evaluated by culturing the respective cancer cell lines or parasites and treating them with a range of concentrations of the compound. Following an incubation period, the cell viability or parasite growth inhibition is measured using standard assays, from which the half-maximal inhibitory concentration (IC₅₀) is calculated.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the biological activities of **FD-838** have not been fully elucidated in the currently available literature. However, based on the known activities of other spiro-heterocyclic γ -lactam alkaloids and cytotoxic natural products, several potential signaling pathways can be hypothesized to be involved in its anticancer effects.

Hypothesized Anticancer Signaling Pathways for **FD-838**



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*Hypothesized signaling pathways for the anticancer activity of **FD-838**.*

It is plausible that **FD-838** exerts its cytotoxic effects through the induction of cell cycle arrest and/or apoptosis in cancer cells. This could be mediated by the modulation of key regulatory proteins in these pathways. Furthermore, like many natural products, **FD-838** might induce

oxidative stress within cancer cells, leading to cellular damage and death. Further research is required to validate these hypotheses and to identify the specific molecular targets of **FD-838**.

Conclusion

FD-838 is a bioactive natural product with a unique chemical structure and promising anticancer, antileishmanial, and antifungal activities. This guide provides a summary of the current knowledge on this compound. The detailed experimental protocols and tabulated quantitative data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and pharmacology. Future investigations should focus on elucidating the precise mechanism of action and signaling pathways modulated by **FD-838** to fully realize its therapeutic potential.

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